

Penicillamine-d3: A Technical Guide to its Certificate of Analysis and Quality Control

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Compound of Interest

Compound Name: Penicillamine-d3

Cat. No.: B10823377

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control parameters for **Penicillamine-d3**. This deuterated analog of Penicillamine serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the key quality attributes, analytical methodologies, and the biochemical basis of Penicillamine's therapeutic action.

Certificate of Analysis: A Summary of Quality

The Certificate of Analysis for **Penicillamine-d3** is a formal document that confirms the material's quality and purity, ensuring it meets predefined specifications. Below are tables summarizing the typical quantitative data found on a CoA for **Penicillamine-d3**.

Table 1: General Properties and Identification

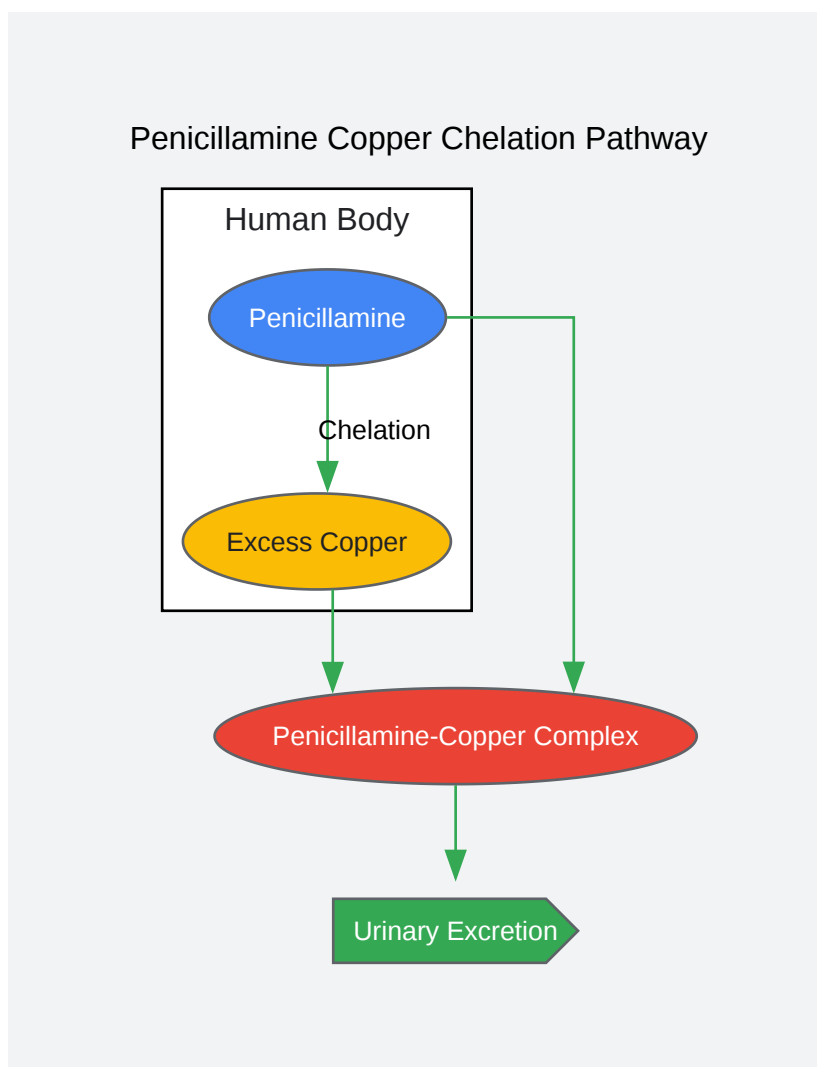
Parameter	Specification	Result (Illustrative)
Appearance	White to off-white solid	Conforms
Molecular Formula	C ₅ H ₈ D ₃ NO ₂ S	Conforms
Molecular Weight	152.23 g/mol	Conforms
Identity (¹ H NMR)	Conforms to structure	Conforms
Identity (Mass Spec)	Conforms to structure	Conforms

Table 2: Purity and Impurity Profile

Parameter	Method	Specification	Result (Illustrative)
Purity (HPLC)	HPLC-UV	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99% deuterated forms (d ₁ -d ₃)	Conforms ^[1]
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms
Heavy Metals	ICP-MS	≤ 10 ppm	Conforms
Loss on Drying	TGA	≤ 0.5%	0.2%
Residue on Ignition	USP <281>	≤ 0.1%	0.05%

Mechanism of Action: Chelation and Beyond

Penicillamine's primary therapeutic action is as a chelating agent, particularly in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.^[2] It forms stable, soluble complexes with excess copper, which are then excreted in the urine.^[2] One atom of copper combines with two molecules of penicillamine. The drug also finds application in treating cystinuria by forming a more soluble disulfide with cysteine, and in rheumatoid arthritis, where it appears to modulate the immune response, though the exact mechanism is not fully elucidated.^[2]



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Penicillamine's copper chelation and excretion pathway.

Experimental Protocols: Ensuring Quality and Purity

The quality control of **Penicillamine-d3** relies on a series of robust analytical methods to confirm its identity, purity, and isotopic enrichment.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Penicillamine-d3**.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **Penicillamine-d3** is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** A proton (¹H) NMR spectrum is acquired.
- **Analysis:** The chemical shifts, signal integrations, and coupling patterns of the resulting spectrum are compared to a reference spectrum of Penicillamine and known spectral data for deuterated compounds. The absence or significant reduction of the signal corresponding to the methyl protons confirms the successful deuteration. A peak at approximately 1.47 ppm is assigned to the CH₃ protons in non-deuterated penicillamine.[3]

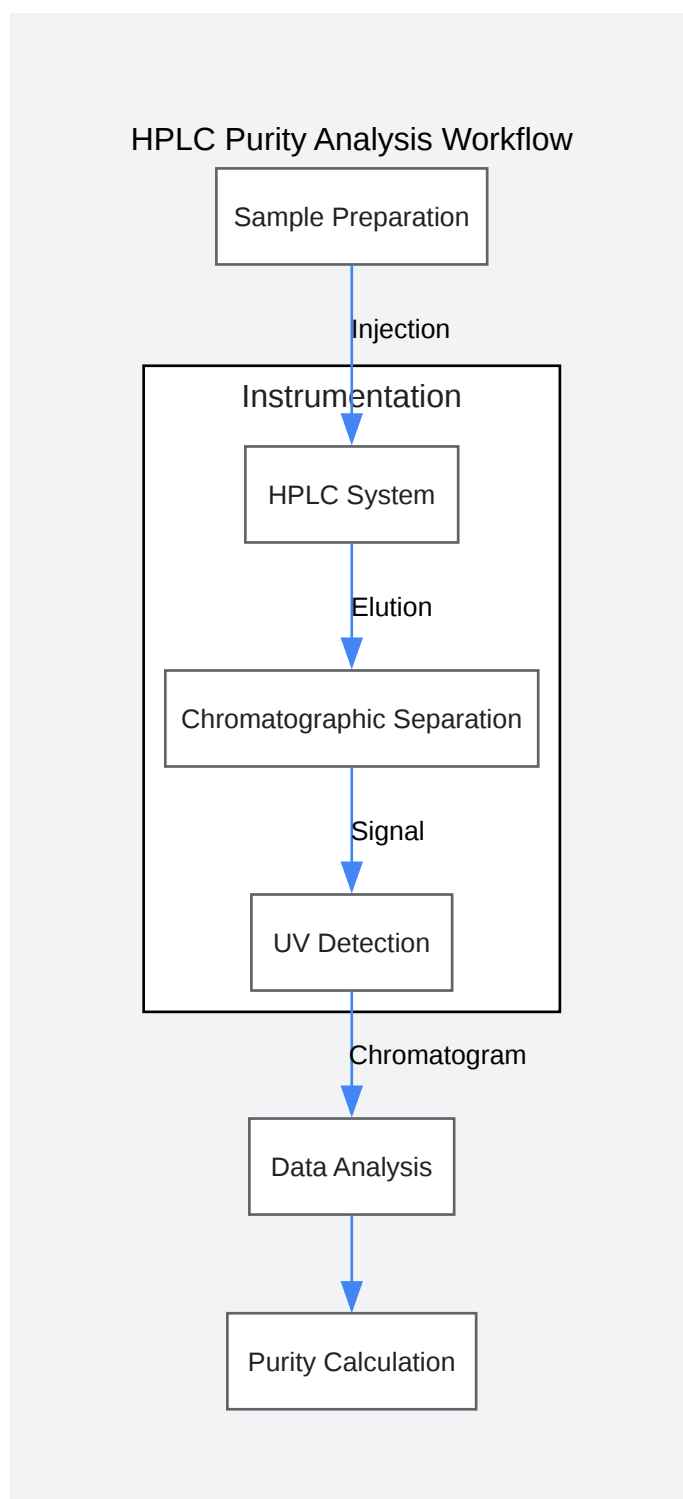
Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of **Penicillamine-d3** and identify any impurities.

Methodology:

- **Sample Preparation:** A standard solution of **Penicillamine-d3** is prepared in a suitable diluent, typically the mobile phase, at a known concentration.
- **Instrumentation:** A HPLC system equipped with a UV detector and a C18 reversed-phase column is commonly used.
- **Chromatographic Conditions (Illustrative):**
 - **Mobile Phase:** A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0).
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30 °C.
 - **Detection Wavelength:** 210 nm.

- Analysis: The sample is injected, and the resulting chromatogram is analyzed. The area of the main peak corresponding to **Penicillamine-d3** is compared to the total area of all peaks to calculate the purity. Impurities are identified based on their retention times relative to the main peak.



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A generalized workflow for HPLC purity analysis.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic enrichment of **Penicillamine-d3**.

Methodology:

- **Sample Preparation:** The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via liquid chromatography (LC-MS/MS).
- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
- **Data Acquisition:** The mass spectrum is acquired in a positive or negative ionization mode.
- **Analysis:** The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of **Penicillamine-d3**. The relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are used to calculate the isotopic purity. Mechanisms for the electrospray-induced fragmentation of penicillamine and its dimer have been discussed in the literature.^[4]

Conclusion

The quality control of **Penicillamine-d3** is a rigorous process that employs a suite of analytical techniques to ensure its suitability as an internal standard. A thorough understanding of the parameters outlined in the Certificate of Analysis and the methodologies used for their verification is paramount for researchers and drug development professionals to ensure the accuracy and reliability of their study data. This guide provides a foundational understanding of these critical aspects, empowering users to confidently utilize **Penicillamine-d3** in their research endeavors.

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